REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.F[C:15](F)(F)C(O[Si](C)(C)C)=O.[Si]([N:29]=[N+:30]=[N-:31])(C)(C)C.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CCOC(C)=O>[N:1]1([C:2]2[N:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=2)[CH:15]=[N:29][N:30]=[N:31]1 |f:3.4.5.6|
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Name
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|
Quantity
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31.7 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=N1)CC(=O)OCC
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Name
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Quantity
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317 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
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Quantity
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30 mL
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Type
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reactant
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Smiles
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FC(C(=O)O[Si](C)(C)C)(F)F
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Name
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|
Quantity
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28 mL
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Type
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reactant
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Smiles
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[Si](C)(C)(C)N=[N+]=[N-]
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Name
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Quantity
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10 mL
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Type
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reactant
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Smiles
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FC(C(=O)O[Si](C)(C)C)(F)F
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Name
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K3PO4
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Quantity
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200 mL
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Type
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reactant
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Smiles
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[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
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Quantity
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465 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Type
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CUSTOM
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Details
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The resulting suspension was stirred at +23° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 1 L 3-neck flask was purged with nitrogen
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Type
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TEMPERATURE
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Details
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while cooling in a water bath
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Type
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CUSTOM
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Details
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A mild exotherm to +25° C. and partial crystallization
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Type
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ADDITION
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Details
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triethylorthoformate was added (44.0 mL, 264 mmol)
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Type
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WAIT
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Details
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After 15 min
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Duration
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15 min
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Type
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CUSTOM
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Details
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A clear soln formed after ˜10 min
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Duration
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10 min
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Type
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STIRRING
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Details
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The mixture was stirred for 3 days at +20° C. whereupon a thin, light yellow suspension
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Duration
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3 d
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Type
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CUSTOM
|
Details
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had formed
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Type
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TEMPERATURE
|
Details
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The mixture was cooled in an ice bath
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Type
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TEMPERATURE
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Details
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while maintaining the temperature below +20° C
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Type
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CUSTOM
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Details
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The layers were separated (pH of aq˜8)
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Type
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WASH
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Details
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the organic phase was washed with 2×250 mL water
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Type
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CONCENTRATION
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Details
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concentrated to a thick slurry
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Type
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ADDITION
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Details
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Then 400 mL of n-heptane was added to the concentrated organic phase over 20 min
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Duration
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20 min
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Type
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FILTRATION
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Details
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After 30 rnM, the suspension was filtered
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |